
2,3,5-Trichloropyridine
Overview
Description
2,3,5-Trichloropyridine (C₅H₂Cl₃N, CAS 16063-70-0) is a halogenated pyridine derivative with three chlorine atoms at positions 2, 3, and 5. It is a pale-yellow crystalline solid with a melting point of 46–50°C, boiling point of 219°C, and density of 1.539 g/cm³ . The compound is highly soluble in polar organic solvents like DMF and dichloromethane but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Trichloropyridine can be synthesized through several methods. One common method involves the direct reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in the presence of a strongly alkaline aqueous solution and a water-immiscible reaction medium . Another method involves the reaction of 2,3,5,6-tetrachloropyridine with hydrazine hydrate in methanol, followed by hydrodechlorination using a hydrogenation catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of pyridine derivatives under controlled conditions. The process may include steps such as chlorination, hydrodechlorination, and crystallization to obtain the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic displacement reactions, such as the reaction with arylboronic acids in the presence of palladium acetate to form 3,5-dichloro-2-arylpyridines.
Fluorination: It can be further fluorinated to synthesize 2,3-difluoro-5-chloropyridine, which is a key intermediate in the production of herbicides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Palladium Acetate: Used in Suzuki reactions with arylboronic acids.
Trifluoroacetic Anhydride: Used in oxidation reactions.
Hydrazine Hydrate: Used in the preparation of this compound from tetrachloropyridine.
Major Products Formed
Major products formed from the reactions of this compound include:
3,5-Dichloro-2-arylpyridines: Formed via Suzuki reactions.
2,3-Difluoro-5-chloropyridine: Formed via fluorination reactions.
Scientific Research Applications
2,3,5-Trichloropyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,3,5-trichloropyridine involves its reactivity towards nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the pyridine ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1 summarizes the physical properties of 2,3,5-trichloropyridine and structurally related compounds:
Key Observations :
- Melting Points: The presence of multiple Cl atoms increases melting points (e.g., this compound vs. mono-chlorinated analogs).
- Electronic Effects: this compound exhibits enhanced electron-withdrawing effects due to three Cl atoms, improving reactivity in cross-coupling reactions compared to mono- or di-substituted analogs .
Reactivity in Cross-Coupling Reactions
Suzuki Coupling :
- This compound : Reacts regioselectively at the 2-position with arylboronic acids under ligand-free conditions (Pd(OAc)₂, H₂O/DMF), yielding 3,5-dichloro-2-arylpyridines in >85% yield .
- 2-Chloropyridine : Lower reactivity (76% yield) due to weaker electron-withdrawing effects .
- 3-Chloropyridine : Nearly inert in Suzuki reactions under similar conditions .
Alkoxycarbonylation :
Substitution Reactions
- Fluorination :
- This compound : Reacts with KF/CsF in ionic liquids (e.g., sulfolane) to replace Cl at positions 2 and 3 with F, yielding 5-chloro-2,3-difluoropyridine (79% yield) .
- 2,3-Dichloro-5-(trifluoromethyl)pyridine : The CF₃ group further enhances electron withdrawal, but substitution patterns differ due to steric and electronic effects .
Biological Activity
2,3,5-Trichloropyridine (TCP) is a chlorinated derivative of pyridine that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article explores the biological activity of TCP, highlighting its synthesis, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₅H₂Cl₃N and a melting point of approximately 48-50 °C. The compound is characterized by three chlorine atoms substituted at the 2, 3, and 5 positions of the pyridine ring, which significantly influences its reactivity and biological properties.
Synthesis
TCP can be synthesized through various methods, including:
- Direct Chlorination : Reacting pyridine with chlorine or chlorinating agents.
- Reduction Reactions : Reducing higher chlorinated pyridine derivatives (e.g., pentachloropyridine) in the presence of metallic zinc and alkaline conditions .
Antimicrobial Properties
Research indicates that TCP exhibits notable antimicrobial activity. A study synthesized derivatives of TCP and evaluated their antibacterial properties against various bacterial strains. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications as antimicrobial agents .
Herbicidal Applications
TCP is recognized for its role as an intermediate in the synthesis of herbicides. It can be transformed into more active herbicidal compounds through various chemical reactions. For instance, TCP can be converted into 3,5-dichloro-2-pyridinol, which has been shown to possess herbicidal activity against a range of weeds .
Insecticidal Activity
TCP derivatives have also been investigated for their insecticidal properties. They are often used as precursors in the development of pesticides aimed at controlling agricultural pests. The chlorinated nature of TCP enhances its effectiveness against various insect species .
Study on Antimicrobial Activity
In a study published in Synthetic Communications, researchers synthesized several TCP derivatives and tested their antimicrobial efficacy. The compounds were screened against multiple bacterial strains, revealing that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics .
Herbicide Development
Another significant study focused on the utilization of TCP as a precursor for developing novel herbicides. The research highlighted the compound's ability to undergo nucleophilic displacement reactions to form more complex structures with enhanced biological activity. This work underscores TCP's importance in agrochemical formulations aimed at weed control .
Table 1: Antimicrobial Activity of TCP Derivatives
Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
TCP Derivative A | E. coli | 15 |
TCP Derivative B | S. aureus | 18 |
TCP Derivative C | P. aeruginosa | 12 |
Data sourced from antimicrobial studies on TCP derivatives .
Table 2: Herbicidal Efficacy of TCP-Based Compounds
Compound Name | Target Weed | Efficacy (%) |
---|---|---|
Herbicide A (from TCP) | Amaranthus retroflexus | 85 |
Herbicide B (from TCP) | Setaria viridis | 90 |
Herbicide C (from TCP) | Chenopodium album | 78 |
Data from herbicide efficacy studies utilizing TCP derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3,5-trichloropyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is synthesized via phase-transfer catalysis (PTC) using pyridine derivatives and chlorinating agents (e.g., Cl2 or SO2Cl2). Optimizing the molar ratio of reactants, temperature (40–60°C), and reaction time (8–12 hours) improves yields up to 85% . Alternatively, selective chlorination of pyridine precursors under controlled conditions minimizes byproducts like polychlorinated isomers . Purity (>98%) is achieved via recrystallization from toluene or DMF .
Q. What analytical techniques are recommended for characterizing this compound in research settings?
- Methodological Answer :
- Microemulsion Electrokinetic Chromatography (MEEKC) : Resolves chloropyridine isomers with migration time differences of 0.5–1.2 minutes, using sodium dodecyl sulfate (SDS) and butanol-based microemulsions .
- X-ray Crystallography : Confirms molecular stacking in the crystal lattice (monoclinic system, space group P1 21/n1), with Cl···π interactions stabilizing layered structures .
- GC-MS and HPLC : Quantify purity and detect trace impurities (<0.5%) using C18 columns and acetonitrile/water gradients .
Q. How do solvent choices impact the solubility and stability of this compound?
- Methodological Answer : The compound is highly soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane), with solubility >200 mg/mL at 25°C. Stability tests show no degradation in inert atmospheres (N2 or Ar) over 30 days at 4°C, but hydrolysis occurs in aqueous alkaline media (pH >10) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized to synthesize 3,5-dichloro-2-arylpyridines from this compound?
- Methodological Answer : Ligand-free Pd(OAc)2 catalysis in aqueous ethanol (50°C, 12 hours) enables selective coupling at the 2-position of this compound. Key parameters:
- Molar Ratio : 1:1.2 (substrate:arylboronic acid) for >90% conversion .
- Base : K2CO3 (2.5 equiv) enhances nucleophilic displacement of the 2-chloro group .
- Scope : Electron-deficient arylboronic acids (e.g., 4-CF3-C6H4B(OH)2) achieve yields >85%, while sterically hindered substrates require longer reaction times (24 hours) .
Q. What strategies resolve contradictions in reported crystallographic data for this compound complexes?
- Methodological Answer : Discrepancies in unit cell parameters (e.g., a = 7.797 Å vs. 7.812 Å) arise from temperature-dependent lattice distortions. Mitigation strategies:
- Low-Temperature Crystallography : Collect data at 100 K to minimize thermal motion artifacts .
- Rietveld Refinement : Apply anisotropic displacement parameters for Cl atoms to improve accuracy (R1 < 0.05) .
- Validation Tools : Use PLATON to check for missed symmetry or twinning .
Q. How do ionic liquids influence nucleophilic substitution reactions of this compound?
- Methodological Answer : Ionic liquids (e.g., [BMIM][BF4]) act as dual solvents and catalysts. For 2-chloro displacement with phenols:
- Reactivity : The 2-position is 5x more reactive than the 3- or 5-positions due to reduced steric hindrance .
- Kinetics : Pseudo-first-order rate constants (kobs) increase with IL polarity (log k vs. ET(30) linear correlation, R<sup>2</sup> = 0.92) .
- Workup : Extract products with diethyl ether to recover >95% IL for reuse .
Properties
IUPAC Name |
2,3,5-trichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLIIAKAAMFCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166952 | |
Record name | Pyridine, 2,3,5-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16063-70-0 | |
Record name | 2,3,5-Trichloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16063-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,3,5-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,3,5-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-trichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5-TRICHLOROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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